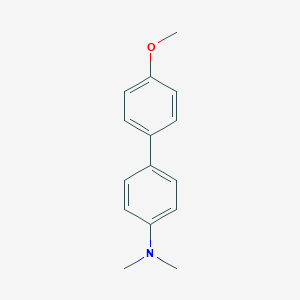

4-(4-methoxyphenyl)-N,N-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methoxyphenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring and two methyl groups attached to the nitrogen atom of the aniline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like acetone or ethanol under reflux conditions.

Another method involves the reductive amination of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product with good purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale. Catalytic hydrogenation and reductive amination are commonly employed due to their efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methoxyphenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of

Activité Biologique

4-(4-Methoxyphenyl)-N,N-dimethylaniline, also known as a derivative of N,N-dimethylaniline, is a compound that has garnered attention in biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and toxicology.

- Molecular Formula : C16H19N

- Molecular Weight : 241.33 g/mol

- Density : 956 kg/m³

Research indicates that this compound exhibits biological activity through several mechanisms, primarily involving its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors, affecting cellular pathways associated with growth and apoptosis.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential in mitigating oxidative stress in cells. It has shown potential in scavenging free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 35 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects.

Case Study 1: Hepatotoxicity Assessment

A study conducted on rats administered with varying doses of N,N-dimethylaniline (the parent compound) highlighted the hepatotoxic potential of related compounds. The findings indicated increased liver enzyme levels and histopathological changes at higher doses, suggesting a need for caution regarding the use of methoxy-substituted derivatives like this compound .

Case Study 2: Anticancer Properties

In a recent study, the anticancer effects of this compound were evaluated against multiple cancer types. The results showed significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls. This study supports the potential use of this compound as a lead for developing new anticancer therapies .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications. Long-term exposure studies have indicated potential adverse effects on organ systems, particularly the liver and kidneys.

- Table 2: Toxicological Findings from Long-term Studies

| Organ System | Observed Effects |

|---|---|

| Liver | Epithelial hyperplasia, fibrosis |

| Kidney | Increased incidence of nephrotoxicity |

| Spleen | Haemosiderosis and fatty metamorphosis |

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKARNYYOCINPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247348 |

Source

|

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18158-44-6 |

Source

|

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18158-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.